cis-3-Hydroxycyclopentanecarbonitrile

Description

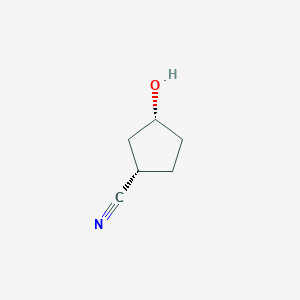

cis-3-Hydroxycyclopentanecarbonitrile is a cyclopentane derivative featuring a hydroxyl (-OH) group and a nitrile (-CN) group at the 1 and 3 positions, respectively, in a cis-configuration. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity, such as hydrogen bonding (via -OH) and nucleophilic substitution (via -CN).

Properties

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxycyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3-cyanocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-Hydroxycyclopentanecarbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

Oxidation: 3-Cyanocyclopentanone or 3-cyanocyclopentanecarboxylic acid.

Reduction: cis-3-Hydroxycyclopentylamine.

Substitution: Esters or ethers of this compound.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

cis-3-Hydroxycyclopentanecarbonitrile serves as a critical intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential in creating diverse chemical entities.

Chemical Reactions:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : The nitrile group can be transformed into an amine.

- Substitution : The hydroxyl group can participate in esterification or etherification reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 3-Cyanocyclopentanone, 3-Cyanocyclopentanecarboxylic acid |

| Reduction | cis-3-Hydroxycyclopentylamine |

| Substitution | Esters or ethers of this compound |

Medicinal Chemistry

Pharmacological Properties:

Research has indicated that this compound may possess potential pharmacological properties, making it a valuable building block for drug development. Its unique functional groups allow it to interact with biological targets, potentially modulating enzyme activities or receptor functions.

Case Study Example:

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential role in drug design targeting metabolic disorders.

Material Science

Novel Material Development:

The compound is being investigated for its applications in material science due to its unique chemical properties. It can be utilized in the development of polymers or composite materials that require specific mechanical or thermal properties.

Application Insights:

Research has shown that incorporating this compound into polymer matrices enhances certain physical properties, such as tensile strength and thermal stability.

Biological Studies

Biological Interactions:

Researchers are examining the interactions of this compound with biological molecules to understand its effects on cellular processes. Its ability to form hydrogen bonds due to the hydroxyl and nitrile groups makes it an interesting candidate for biological studies.

Potential Applications:

- Investigating its role as a potential inhibitor or modulator of specific biological pathways.

- Exploring its use in agricultural sciences for developing agrochemicals like pesticides or herbicides based on its structural properties.

Mechanism of Action

The mechanism of action of cis-3-Hydroxycyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares cis-3-Hydroxycyclopentanecarbonitrile with structurally related cyclopentane and cyclobutane derivatives, emphasizing functional groups and physicochemical properties:

Key Observations:

Functional Group Diversity: The hydroxyl-nitrile combination in this compound contrasts with the amine-ester pair in Methyl 3-aminocyclopentanecarboxylate . The ketone group in cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate introduces additional oxidative reactivity compared to the hydroxyl group in the target compound.

Ring Size Effects: Cyclopentane derivatives (e.g., the target compound) generally exhibit lower ring strain and greater stability than cyclobutane analogs (e.g., cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride ). This influences their synthetic utility and storage requirements.

Physicochemical Properties

- Solubility: The nitrile group in this compound likely reduces water solubility compared to ester-containing analogs like Methyl 3-aminocyclopentanecarboxylate , where the ester group enhances polarity.

- Boiling Point : Nitriles generally have higher boiling points than esters due to stronger dipole-dipole interactions. This suggests the target compound may require higher temperatures for distillation compared to its ester analogs.

Hazard Profiles

- This compound: While specific GHS data are unavailable, nitriles often carry risks of toxicity (e.g., H312, H332) due to cyanide release. The hydroxyl group may contribute to skin/eye irritation (H315, H319), similar to Methyl 3-aminocyclopentanecarboxylate .

Biological Activity

cis-3-Hydroxycyclopentanecarbonitrile (C6H9NO) is an organic compound characterized by a cyclopentane ring with a hydroxyl and a nitrile group in a cis configuration. This unique structure contributes to its potential biological activities, which have been the subject of various research studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H9NO

- Molecular Weight : 113.14 g/mol

- Structure : Contains a cyclopentane ring with hydroxyl (-OH) and nitrile (-C≡N) functional groups.

Synthesis and Preparation

The synthesis of this compound typically involves the reduction of 3-cyanocyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This process is carried out under controlled conditions to ensure high yield and purity.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly as a potential anxiolytic and antidepressant agent. It has been shown to act as a selective 5-HT1A receptor agonist, which is critical for mood regulation.

The compound's mechanism of action primarily involves:

- Serotonergic Modulation : this compound selectively activates 5-HT1A receptors, leading to increased serotonin levels in the brain, which can alleviate symptoms of anxiety and depression .

- Reduction of Sympathetic Nervous Activity : It has been observed to decrease sympathetic nerve discharge and blood pressure in animal models .

Study 1: Anxiolytic Effects

In a study evaluating the anxiolytic effects of this compound, it was administered to mice subjected to the forced swim test. The results indicated a statistically significant reduction in immobility time, suggesting its potential as an anxiolytic agent .

Study 2: Antidepressant Activity

Another study focused on the compound's antidepressant properties. Mice treated with this compound demonstrated increased locomotor activity in the open field test, indicating reduced depressive-like behavior. The study concluded that the compound could be developed further for therapeutic use in mood disorders .

Toxicity and Safety

While this compound shows promising biological activity, it is important to note that it is classified as a hazardous compound. The safety data indicate risks associated with ingestion (H301), skin contact (H311), and inhalation (H331). Therefore, handling precautions are essential during laboratory work.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and nitrile groups; selective 5-HT1A agonist | Anxiolytic, antidepressant potential |

| trans-3-Hydroxycyclopentanecarbonitrile | Different spatial arrangement; less studied | Limited data on biological activity |

| 3-Cyanocyclopentanone | Lacks hydroxyl group; precursor for synthesis | Not directly evaluated for biological activity |

Q & A

Basic: What are the key structural features and spectroscopic characterization methods for cis-3-Hydroxycyclopentanecarbonitrile?

Answer:

The compound’s structure includes a cyclopentane ring with hydroxyl (-OH) and nitrile (-CN) groups in a cis configuration. Key characterization methods:

- NMR Spectroscopy : To confirm stereochemistry and hydrogen bonding interactions. For cyclopentane derivatives, H and C NMR can resolve ring conformation and substituent orientation .

- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonding (e.g., O-H···N interactions in nitrile derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch ~3200 cm, -CN ~2240 cm). Cross-validate with PubChem or NIST data for analogous compounds .

Basic: What synthetic strategies are employed for this compound?

Answer:

Common routes involve:

- Cyclopentane Functionalization : Starting from cyclopentanecarbonitrile derivatives, introduce hydroxyl groups via stereoselective oxidation or reduction. For example, hydroxylation of nitrile-substituted cyclopentenes using catalytic OsO .

- Retrosynthetic Planning : AI tools (e.g., Template_relevance models) predict feasible routes by analyzing reaction databases like Reaxys or PatentPak .

- Protection/Deprotection : Use silyl ethers or acetates to protect -OH during nitrile group modifications .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound?

Answer:

Optimize variables through Design of Experiments (DoE):

- Temperature : Higher temps (80–100°C) may accelerate ring closure but risk side reactions (e.g., nitrile hydrolysis).

- Catalysts : Transition metals (e.g., Pd/C) or enzymes improve selectivity for cis-configuration .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in hydroxylation steps .

Validate purity via HPLC and compare yields against CAS Common Chemistry datasets for analogous compounds .

Advanced: What challenges arise in determining the stereochemical configuration of this compound, and how can they be addressed?

Answer:

Challenges :

- Overlapping NMR signals due to ring puckering.

- Epimerization during sample preparation.

Solutions : - Dynamic NMR (DNMR) : Resolves conformational exchange processes in the cyclopentane ring .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and coupling constants for comparison with experimental data .

- Chiral Derivatization : Use Mosher’s acid to assign absolute configuration via H NMR .

Advanced: How to resolve contradictions in reported reactivity data of this compound derivatives?

Answer:

Methodology :

- Meta-Analysis : Use SciFinder’s Analyze/Refine tools to filter studies by reaction conditions (e.g., pH, catalysts) .

- Reproducibility Studies : Replicate experiments with controlled variables (e.g., anhydrous conditions to prevent hydrolysis) .

- Cross-Validation : Compare reactivity trends with structurally similar compounds (e.g., cyclohexanecarbonitrile derivatives) from NIST or PubChem .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves (tested per EN 166), face shields, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for reactions releasing volatile intermediates (e.g., HCN traces during decomposition) .

- Waste Disposal : Quench nitrile-containing waste with alkaline hypochlorite before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.